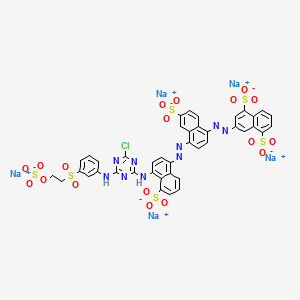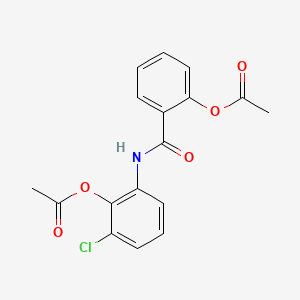
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes acetyloxy and chlorophenyl groups attached to a benzamide core. Its chemical formula is C15H14ClNO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of acetyloxy and chlorophenyl groups through specific reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: A simpler analog without the acetyloxy and chlorophenyl groups.
Acetylsalicylic Acid (Aspirin): Contains an acetyloxy group but lacks the benzamide core.
Chlorobenzamide: Similar structure but with different functional groups.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(2-(acetyloxy)-3-chlorophenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
60405-58-5 |
|---|---|
Molekularformel |
C17H14ClNO5 |
Molekulargewicht |
347.7 g/mol |
IUPAC-Name |
[2-[(2-acetyloxy-3-chlorophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C17H14ClNO5/c1-10(20)23-15-9-4-3-6-12(15)17(22)19-14-8-5-7-13(18)16(14)24-11(2)21/h3-9H,1-2H3,(H,19,22) |
InChI-Schlüssel |
JZCWTNCHVQRDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


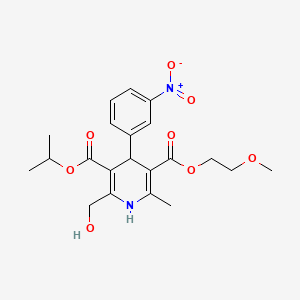

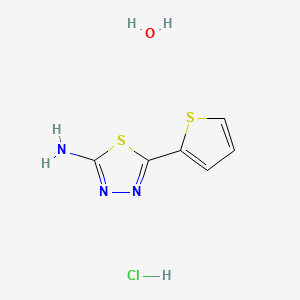
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
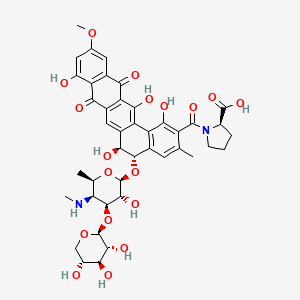
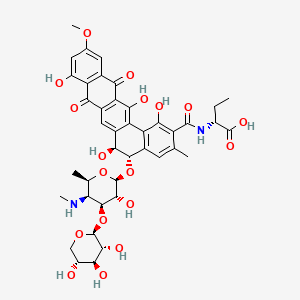
![4-methylbenzenesulfonate;1-methyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)prop-1-enyl]benzo[e][1,3]benzothiazol-1-ium](/img/structure/B12768545.png)

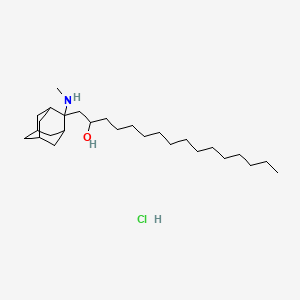


![[(3S,3aR,6S,6aS)-3-[6-(dimethylamino)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12768573.png)
